molecular formula C11H15ClN2O3S B1341556 [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate CAS No. 1047620-83-6

[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate

Cat. No.: B1341556
CAS No.: 1047620-83-6
M. Wt: 290.77 g/mol
InChI Key: IKUFFBZNQXZRFL-UHFFFAOYSA-N
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Description

[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate is a useful research compound. Its molecular formula is C11H15ClN2O3S and its molecular weight is 290.77 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

Methanesulfonic acid and its derivatives are known for their catalytic applications. For instance, nicotinium methane sulfonate (NMS) has been utilized as a bio-renewable protic ionic liquid and bi-functional catalyst for the synthesis of 2-amino-3-cyano pyridines, demonstrating efficiency in solvent-free conditions and highlighting the economic and recyclable nature of such catalysts (Tamaddon & Azadi, 2018).

New Particle Formation

Methanesulfonic acid (MSA) reacts with amines and ammonia to form particles, an essential process in atmospheric sciences, especially in coastal and agricultural areas. A systematic study has shown the temperature dependence of particle formation from MSA with various bases, suggesting significant implications for atmospheric chemistry and particle dynamics (Chen & Finlayson‐Pitts, 2017).

Synthesis of Chiral Nonracemic Compounds

The stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, including amino acid esters, has been explored, leading to the synthesis of N-substituted 1-(2-pyridinyl)ethylamines. This method has been applied to prepare optically pure and meso triamine ligands, demonstrating the versatility of methanesulfonates in synthesizing chiral compounds (Uenishi et al., 2004).

Atmospheric Chemistry

The structural effects of amines in enhancing methanesulfonic acid-driven new particle formation (NPF) have been investigated, revealing that while basicity plays a role, structural factors dominate the enhancing potentials of amines for MSA-driven NPF. This distinction is crucial for understanding the atmospheric contributions of MSA to NPF and the role of different amines in such processes (Shen et al., 2020).

Future Directions

The future directions for [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate could involve further exploration of its biological activities and potential therapeutic applications. Given the biological significance of indole derivatives, there is potential for this compound to be explored for newer therapeutic possibilities .

Biochemical Analysis

Biochemical Properties

[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of their activity. The exact nature of these interactions can vary depending on the specific biomolecule involved.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells, inhibit the growth of microbial cells, and modulate inflammatory responses in immune cells . These effects are mediated through interactions with specific cellular receptors and signaling molecules, leading to changes in downstream signaling pathways and gene expression profiles.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For example, indole derivatives have been shown to degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in cell proliferation, apoptosis, and gene expression.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of cancer cell growth or reduction of inflammation . At high doses, it can cause toxic or adverse effects, such as liver toxicity or immune suppression. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors involved in its metabolism, leading to the formation of metabolites with different biological activities . For example, indole derivatives can be metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can interact with cellular macromolecules and cause toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by several factors. The compound can interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of the compound within specific cellular compartments can affect its biological activity. For example, indole derivatives have been shown to accumulate in the mitochondria, where they can modulate mitochondrial function and induce apoptosis.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and modulate gene expression. Additionally, the localization of the compound to the mitochondria can influence mitochondrial function and induce apoptosis.

Properties

IUPAC Name

(2-chloro-1-methylindol-3-yl)methanamine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2.CH4O3S/c1-13-9-5-3-2-4-7(9)8(6-12)10(13)11;1-5(2,3)4/h2-5H,6,12H2,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUFFBZNQXZRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)CN.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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